methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine, Mixture of diastereomers
Description
Methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine is a morpholine-derived secondary amine characterized by a methyl-substituted morpholine ring (4-methyl), a phenyl group at position 3, and a methylamine moiety attached via a methylene bridge at position 2 (Fig. 1). Synthesized as a mixture of diastereomers, its stereochemical complexity arises from the chiral centers within the morpholine ring and the methylene-linked amine group. The compound is typically obtained in moderate yields (e.g., ~55%) with a diastereomer ratio of 93:7, as observed in analogous morpholin-2-amine syntheses . Its structural features make it relevant for applications in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules or surface-active agents.
Properties
IUPAC Name |
N-methyl-1-[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFSSLZCICRJK-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](N(CCO1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-phenylmorpholine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Morpholine Derivatives
4-Methyl-N-pentyl-3-phenylmorpholin-2-amine (5c)
- Structure : Shares the 4-methyl-3-phenylmorpholine core but substitutes the methylamine group with a pentyl chain.
- Synthesis : Produced in 55% yield with a 93:7 diastereomer ratio, analogous to the target compound. The diastereoselectivity is attributed to steric and electronic effects during ring closure .
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine
- Structure: Integrates a morpholine ring into a thienopyrimidine scaffold, with a dimethylamine side chain.
- Synthesis : Utilizes K₂CO₃-mediated alkylation in MeCN at 80°C, yielding 115 mg (82%) after silica gel purification .
- Key Difference: The thienopyrimidine core confers π-π stacking capabilities, enhancing crystallinity compared to the simpler phenyl-substituted morpholine.
Triazole and Pyrrolidine Analogues
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
- Structure : Replaces the morpholine ring with a 1,2,3-triazole, retaining the phenyl and methylamine groups.
- Spectroscopy : ¹H-NMR shows a singlet at δ 7.95 for the triazole proton, distinct from the morpholine’s δ 3.71 methylene signal. ¹³C-NMR confirms electronic differences, with the triazole C=N at 146.0 ppm vs. the morpholine’s C-O at ~70 ppm .
- Key Difference : The triazole’s polarizable N-heterocycle increases dipole interactions, affecting solubility and reactivity.
(2S,4S)- and (2R,4S)-4-Fluoropyrrolidine Derivatives
- Structure : Fluorinated pyrrolidines with stereochemical complexity.
- Synthesis : Diastereomers separated via DAST-mediated deoxyfluorination, achieving gram-scale isolation (78% yield) .
- Key Difference: Fluorination enhances metabolic stability and binding affinity in drug candidates, a feature absent in the non-fluorinated target compound.
Diastereomer Separation Challenges
Insights : The target compound’s diastereomer separation is less efficient than fluorinated pyrrolidines, likely due to smaller steric/electronic differences between isomers.
Adsorption and Surface Interactions
Methylamine derivatives exhibit distinct adsorption behaviors on mineral surfaces (Table 1):
| Methylamine Cation | Adsorption Energy (Al-OH Surface) | Adsorption Energy (Si-O Surface) |
|---|---|---|
| Methyl Quaternary Amine Cation | Higher | Lower |
| Target Compound Analogue* | Moderate | Moderate |
*Inferred from : Methylamine groups on kaolinite show stronger Al-OH binding than Si-O . The target compound’s morpholine ring may reduce adsorption compared to quaternary amines.
Biological Activity
Methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine, a compound characterized by its complex structure, exhibits notable biological activities that warrant detailed examination. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is a mixture of diastereomers with the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 1342102-55-9
- Molecular Weight : 218.30 g/mol
This compound features a morpholine ring substituted with a phenyl group and a methylamine side chain, contributing to its unique pharmacological profile.
Mechanisms of Biological Activity
Methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been noted, which is critical in addressing antibiotic resistance issues in clinical settings .
- Cytotoxic Effects : Research has shown that the compound can induce cytotoxicity in cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the disruption of cellular processes essential for proliferation and survival .
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways. For instance, it could modulate the activity of kinases and phosphatases that play crucial roles in cell cycle regulation and apoptosis .
Antimicrobial Studies
A study conducted on the antimicrobial properties of methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
| Enterococcus faecalis | 75.00 |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that the compound exhibits dose-dependent effects on cancer cell lines:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The observed cytotoxicity suggests that methyl({[4-methyl-3-phenylmorpholin-2-yl]methyl})amine may serve as a lead compound for developing anticancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
